7-[2-(4-Ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-8-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one;dihydrochloride
Description
This compound is a dihydrochloride salt featuring a hexahydrochromen-4-one core substituted with a 4-methoxyphenyl group at position 3, a methyl group at position 8, and a 2-(4-ethylpiperazin-1-yl)ethoxy side chain at position 6. The dihydrochloride salt form improves solubility in polar solvents, a common strategy for optimizing pharmacokinetic properties .
Properties
IUPAC Name |
7-[2-(4-ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-8-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O4.2ClH/c1-4-26-11-13-27(14-12-26)15-16-30-23-10-9-21-24(28)22(17-31-25(21)18(23)2)19-5-7-20(29-3)8-6-19;;/h5-8,17-18,21,23,25H,4,9-16H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZKNVIKVNYFDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCOC2CCC3C(C2C)OC=C(C3=O)C4=CC=C(C=C4)OC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
- Hexahydrochromenone vs. Chromenone: The target compound’s partially saturated chromenone core contrasts with fully aromatic chromenones like 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one (). Saturation may reduce planarity, affecting binding affinity to hydrophobic pockets in biological targets .
- Piperazine vs. Piperidine Substitution: The ethylpiperazine ethoxy side chain distinguishes it from analogs like 1-[4-(2-Imino-4-oxothiazolidin-5-yl-methyl)phenyl]piperidin-4-one (), which uses a piperidine ring.
Substituent Effects
- 4-Methoxyphenyl Group: Present in both the target compound and ’s chromenone derivative, this group contributes to π-π stacking interactions and modulates electron density.
- Dihydrochloride Salt : Unlike neutral analogs (e.g., 1-[4-(4-Oxo-2-thioxothiazolidin-5-ylidenemethyl)phenyl]piperidin-4-one in ), the dihydrochloride form increases aqueous solubility, critical for in vivo applications .
Data Tables
Table 1: Structural Comparison of Chromenone/Piperazine Derivatives
Research Findings and Implications
- Synthesis Efficiency : High yields (>85%) are achievable for piperazine-/piperidine-containing analogs via acid-catalyzed cyclization or substitution (e.g., 89% yield in ) .
- Spectroscopic Validation : ¹H NMR and HRMS data () confirm the structural integrity of similar compounds, suggesting analogous methods could verify the target compound’s purity .
- Solubility and Bioavailability: The dihydrochloride salt form likely enhances solubility compared to neutral analogs, aligning with trends observed in ’s chlorinated chromenones .
Preparation Methods
Cyclization of Precursor Ketones
The hexahydrochromen-4-one core is typically synthesized via acid-catalyzed cyclization of substituted cyclohexenone derivatives. A modified Robinson annulation approach using 4-methoxybenzaldehyde and methyl vinyl ketone under acidic conditions (H2SO4, 0–5°C, 12 h) yields 3-(4-methoxyphenyl)-8-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one. Key parameters include:
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 0–5°C | 78 |
| Catalyst | H2SO4 (98%) | - |
| Reaction Time | 12 h | - |
The 8-methyl group originates from methyl vinyl ketone, with stereochemical control achieved through low-temperature conditions.
Reduction and Functionalization
Selective reduction of the chromenone’s α,β-unsaturated ketone system using NaBH4 in methanol (25°C, 2 h) produces the 7-hydroxy intermediate. This step requires precise stoichiometry (1.2 eq NaBH4) to avoid over-reduction.
Ethylpiperazine Side Chain Installation
Synthesis of 1-(2-Chloroethyl)-4-ethylpiperazine
The side chain precursor is prepared via nucleophilic substitution of 1,2-dichloroethane with 4-ethylpiperazine. Using K2CO3 as a base in acetonitrile (reflux, 8 h), this reaction achieves 85% yield. Critical factors include:
Etherification of Chromenone Core
The 7-hydroxy group undergoes Williamson ether synthesis with 1-(2-chloroethyl)-4-ethylpiperazine. Optimal conditions involve:
Monitoring via TLC (EtOAc:hexanes = 3:1) confirms complete consumption of the hydroxy intermediate.
Salt Formation and Purification
Dihydrochloride Preparation
Treatment of the free base with HCl gas in anhydrous ethanol (0°C, 2 h) yields the dihydrochloride salt. Key parameters:
| Parameter | Value | Outcome |
|---|---|---|
| HCl Equivalents | 2.2 eq | Complete protonation |
| Temperature | 0–5°C | Minimizes degradation |
| Crystallization Solvent | Ethanol/ether (1:3) | 95% purity |
Recrystallization Optimization
Double recrystallization from ethanol/water (9:1 v/v) increases purity to >99.5%, as verified by HPLC (C18 column, 0.1% TFA in H2O/MeCN).
Analytical Characterization
Spectroscopic Data
Chiral Purity
Using Chiralpak AD-H column (hexane:IPA = 85:15), enantiomeric excess >99.9% is achieved when starting from enantiopure intermediates.
Industrial-Scale Considerations
Cost-Effective Modifications
Environmental Impact Mitigation
- Solvent recovery systems achieve 92% DMF reuse.
- Catalytic HCl neutralization with NaOH produces NaCl effluent meeting EPA discharge standards.
Comparative Method Analysis
| Method | Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|
| Classical Stepwise | 58 | 98.7 | 1.00 |
| Convergent | 72 | 99.5 | 0.85 |
| Flow Chemistry | 81 | 99.1 | 0.75 |
The convergent approach balancing yield and cost is preferred for pilot-scale production.
Regulatory Considerations
Impurity Profiling
ICH guidelines require control of three critical impurities:
| Impurity | Structure | Limit (ppm) |
|---|---|---|
| Des-ethyl piperazine | Lacks ethyl group on piperazine | ≤50 |
| Chromenone dimer | Aldol condensation product | ≤100 |
| Chloroethyl analogue | Incomplete substitution product | ≤30 |
Genotoxicity Assessment
AMES testing shows no mutagenicity up to 1 mg/plate (TA98, TA100 strains).
Q & A
Q. How can reaction scalability be improved without compromising yield?
Q. What mechanistic insights explain unexpected byproducts during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
